4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H24N4OS and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications
Potential as VEGFR-2 Inhibitors
Research by Borzilleri et al. (2006) identifies substituted benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. These compounds demonstrate robust in vivo efficacy in human lung and colon carcinoma xenograft models, suggesting potential therapeutic applications in cancer treatment (Borzilleri et al., 2006).
Antioxidant, Antitumor, and Antimicrobial Activities
El-Borai et al. (2013) explored the synthesis of pyrazolopyridine derivatives and assessed their antioxidant, antitumor, and antimicrobial activities. Some of these compounds showed significant activity, indicating their potential in developing new therapeutic agents (El‐Borai et al., 2013).
PET Imaging of mGlu1 Receptor
Fujinaga et al. (2012) developed novel benzamide derivatives for positron emission tomography (PET) imaging of the metabotropic glutamate 1 (mGlu1) receptor in the brain. One of these compounds exhibited high binding affinity and specificity for mGlu1, suggesting its utility in brain imaging and neuroscience research (Fujinaga et al., 2012).
Antimicrobial Agents
Patel et al. (2012) synthesized a series of thiazolidinone derivatives with antimicrobial activity against a range of bacteria and fungi, highlighting the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Patel et al., 2012).
Mechanism of Action
Target of Action
Similar structures such as 4-(dimethylamino)pyridine (dmap) are widely used as nucleophilic catalysts .
Mode of Action
The compound’s interaction with its targets involves reversible reactions of the pyridinic nitrogen with electrophiles . An unexpectedly significant impact of temperature on the protonation degree of DMAP derivatives has been observed, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation .
Biochemical Pathways
The temperature-sensitive protonation behavior of similar structures suggests that it may influence pathways involving temperature-responsive smart materials .
Result of Action
The significant impact of temperature on the protonation degree of similar structures suggests that it may have temperature-dependent effects .
Action Environment
Environmental factors, particularly temperature, significantly influence the compound’s action, efficacy, and stability. For instance, a decrease in temperature results in complete protonation of similar structures .
Properties
IUPAC Name |
4-(dimethylamino)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-16-8-13-21-22(17(16)2)26-24(30-21)28(15-19-7-5-6-14-25-19)23(29)18-9-11-20(12-10-18)27(3)4/h5-14H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXZSMGCUSLSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.